5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride
Description
Properties
Molecular Formula |
C8H15ClN4O |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C8H14N4O.ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);1H/t6-,7+;/m1./s1 |
InChI Key |
KEBSKCOOXSBUCC-HHQFNNIRSA-N |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2C[C@H](CN2)OC.Cl |
Canonical SMILES |
CC1=NC(=NN1)C2CC(CN2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Pyrrolidine Synthesis
The (2S,4R)-4-methoxypyrrolidine intermediate is synthesized via asymmetric hydrogenation or chiral resolution techniques. A common approach involves:
-
Starting material : (R)- or (S)-proline derivatives.
-
Methoxy introduction : Mitsunobu reaction or nucleophilic substitution with methanol under acidic conditions.
-
Protection/deprotection : Use of Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to preserve stereochemistry.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | (S)-Proline, DCC, DMAP | 85 | 98 |
| 2 | MeOH, H2SO4, 80°C | 72 | 95 |
| 3 | Boc2O, THF, rt | 90 | 99 |
Triazole Ring Formation
The 3-methyl-1H-1,2,4-triazole core is constructed via cyclocondensation or Huisgen cycloaddition :
-
Cyclocondensation : Reaction of amidrazones with carboxylic acid derivatives.
-
Metal-catalyzed coupling : Pd-mediated cross-coupling to attach the pyrrolidine moiety.
Example :
Final Coupling and Salt Formation
The pyrrolidine and triazole subunits are coupled via amide bond formation or nucleophilic substitution , followed by HCl treatment:
| Parameter | Optimal Value |
|---|---|
| Reaction temperature | 0–5°C |
| HCl equivalence | 1.2 equiv |
| Crystallization solvent | EtOH/H2O (4:1) |
Industrial-Scale Optimization
Catalytic Efficiency
Pd-based catalysts (e.g., Pd(PPh3)4) enable coupling at <50 ppm Pd loading , reducing metal contamination.
Case Study :
Green Chemistry Approaches
-
Solvent replacement : Switch from DMF to cyclopentyl methyl ether (CPME) reduces toxicity.
-
Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Asymmetric hydrogenation | High enantiomeric excess (ee >99%) | Requires expensive chiral ligands |
| Mitsunobu reaction | Mild conditions, high yield | Toxicity of DIAD |
| Huisgen cycloaddition | Atom economy, no byproducts | Limited substrate scope |
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazole derivatives .
Scientific Research Applications
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Triazole Derivatives with Pyrrolidine/Pyrrole Substituents
Key Findings :
- Methoxypyrrolidine vs. Pyrrole : The target compound’s methoxypyrrolidine group enhances stereochemical specificity and pharmacokinetic profiles compared to pyrrole-containing analogs (e.g., ), which may exhibit broader but less selective bioactivity .
- Hydrochloride Salts: The dihydrochloride analog (CAS: 1955514-79-0) has a higher molecular weight (255.14 vs.
Triazole Derivatives with Aromatic/Chlorophenyl Substituents
Key Findings :
- Chlorophenyl vs. Methoxypyrrolidine : Chlorophenyl-substituted triazoles (e.g., ) are lipophilic, favoring blood-brain barrier penetration, whereas the target compound’s methoxypyrrolidine may improve water solubility and reduce toxicity .
- Hydrazine Substituents : Hydrazine-containing analogs (e.g., CAS: 154748-67-1) are prone to oxidative degradation, limiting their utility compared to the stable methoxypyrrolidine moiety .
Triazole Derivatives with Complex Heterocycles
Key Findings :
- Crystal Packing : Bulky substituents (e.g., naphthyl groups in ) induce π-π stacking, stabilizing solid-state structures. The target compound’s smaller methoxypyrrolidine group may reduce crystallinity but enhance solubility .
Biological Activity
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride (CAS No. 1909294-13-8) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological profile, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₆Cl₂N₄O
- Molecular Weight : 255.14 g/mol
- CAS Number : 1909294-13-8
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This inhibition leads to antifungal activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 - 1 μg/mL |
| Aspergillus niger | 1 - 2 μg/mL |
These values suggest that the compound may be effective against common fungal infections .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study on similar triazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK . The specific mechanism for this compound remains to be fully elucidated but may involve:
- Inhibition of cell proliferation
- Induction of apoptosis
- Inhibition of angiogenesis
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituents : The presence of methoxy and pyrrolidine groups enhances solubility and biological activity.
- Triazole Ring : Essential for antifungal and anticancer activities due to its ability to interact with various biological targets.
Case Studies
- Antifungal Efficacy : In a controlled study, 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride was tested against Candida species. Results indicated a significant reduction in fungal load in treated groups compared to controls.
- Cancer Cell Line Studies : The compound was evaluated against several cancer cell lines (e.g., HeLa and MCF7). Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 μM.
Q & A
Q. What are the standard synthetic routes for preparing 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride?
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
Core scaffold assembly : Reacting substituted pyrrolidine precursors with triazole-forming reagents (e.g., hydrazine derivatives) under reflux conditions.
Stereochemical control : Chiral resolution or asymmetric catalysis to ensure the (2S,4R) configuration, critical for bioactivity.
Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol.
Characterization employs elemental analysis , ¹H/¹³C-NMR , and LC-MS to confirm structure and purity (≥95%) .
Q. What analytical techniques are recommended for structural validation of this compound?
- Spectroscopy : ¹H-NMR (for stereochemical confirmation of the pyrrolidine ring) and FTIR (to identify functional groups like methoxy and triazole).
- Mass spectrometry : LC-MS (ESI+) to verify molecular weight (182.2 g/mol) and detect impurities.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Cross-referencing with literature data (e.g., PubChem entries) is advised .
Q. What are the primary research applications of this compound in pharmaceutical development?
It serves as a versatile scaffold for:
- Kinase inhibitors : The triazole moiety chelates metal ions in catalytic sites.
- Antimicrobial agents : Structural analogs show activity against fungal lanosterol 14α-demethylase (PDB: 3LD6) .
- CNS-targeted drugs : The pyrrolidine ring enhances blood-brain barrier permeability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of derivatives?
- Reaction design : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .
- Molecular docking : Screen derivatives against target enzymes (e.g., 3LD6) to prioritize synthesis. Adjust substituents (e.g., methyl or methoxy groups) to improve binding affinity .
- ADME prediction : Tools like SwissADME assess logP, solubility, and metabolic stability early in design .
Q. How to resolve contradictions between computational bioactivity predictions and experimental results?
- Validation protocols :
- Re-analyze docking parameters (e.g., protonation states, solvation effects).
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Use X-ray crystallography (as in ) to resolve ligand-enzyme interactions at atomic resolution.
- Iterative refinement : Integrate experimental data into computational models (ICReDD’s feedback-loop strategy) .
Q. What strategies improve pharmacokinetics of derivatives without compromising target affinity?
Q. How to design a structure-activity relationship (SAR) study for triazole-pyrrolidine hybrids?
-
Variable regions : Systematically modify:
Position Modification Assay Impact Pyrrolidine C4 Methoxy → Ethoxy/Cl Bioactivity, metabolic stability Triazole C3 Methyl → H/CF₃ Target selectivity -
Data analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with IC₅₀ values .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity across similar compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
